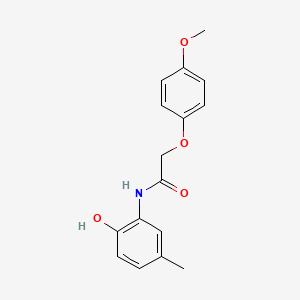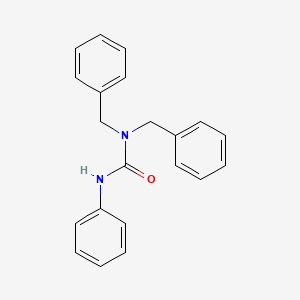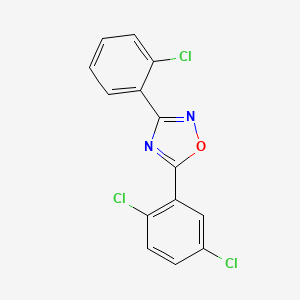
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMQ is a quinoline derivative that has been synthesized through a multistep process.
Mécanisme D'action
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges from the anode to the emissive layer. The compound has a high hole mobility, which allows for efficient charge transport. In OPVs, N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is used as an electron-accepting material, where it facilitates the movement of negative charges from the cathode to the active layer.
Biochemical and Physiological Effects:
As a synthetic compound, N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide does not have any known biochemical or physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its high purity, which allows for accurate and reproducible results in lab experiments. The compound is also stable under normal lab conditions, making it easy to handle and store. However, one of the limitations of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its high cost, which may limit its use in certain research fields.
Orientations Futures
There are several future directions for research on N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide. One potential area of research is the development of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another area of research is the optimization of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide synthesis methods to reduce costs and increase yields. Additionally, further studies on the electronic properties of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide may lead to the development of more efficient OLEDs and OPVs.
Méthodes De Synthèse
The synthesis of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride to form 2-phenyl-4-chloroquinoline. The resulting product is then reacted with cyanomethyl anion to yield N-(2-cyanomethyl) -2-phenyl-4-chloroquinolinecarboxamide. Finally, the compound is treated with sodium methoxide to obtain N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide.
Applications De Recherche Scientifique
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most prominent applications of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has also been studied for its potential applications in the field of organic photovoltaics (OPVs) due to its high electron affinity and low ionization potential.
Propriétés
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c21-10-12-24(13-11-22)20(25)17-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-16(17)18/h1-9,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIGJYSQWJYMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)


![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)

![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)